Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

sigma receptor ligand spirocyclic scaffold orthogonal protection

Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate (CAS 169206-55-7), also designated 8-Boc-1-oxa-3,8-diaza-spiro[4.5]decan-2-one, is a spirocyclic building block comprising a fused oxazolidinone–piperidine ring system with a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen. With a molecular formula of C₁₂H₂₀N₂O₄ and a molecular weight of 256.30 g·mol⁻¹, the compound is supplied as a solid with a typical purity specification of ≥95%.

Molecular Formula C12H20N2O4
Molecular Weight 256.3 g/mol
CAS No. 169206-55-7
Cat. No. B169737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
CAS169206-55-7
Molecular FormulaC12H20N2O4
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)O2
InChIInChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-6-4-12(5-7-14)8-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15)
InChIKeyFUTMXISUVQILLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-Oxo-1-Oxa-3,8-Diazaspiro[4.5]Decane-8-Carboxylate (CAS 169206-55-7): Procurement-Grade Spirocyclic Intermediate for Medicinal Chemistry


Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate (CAS 169206-55-7), also designated 8-Boc-1-oxa-3,8-diaza-spiro[4.5]decan-2-one, is a spirocyclic building block comprising a fused oxazolidinone–piperidine ring system with a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen [1]. With a molecular formula of C₁₂H₂₀N₂O₄ and a molecular weight of 256.30 g·mol⁻¹, the compound is supplied as a solid with a typical purity specification of ≥95% . The Boc group confers orthogonal protection that enables selective piperidine deprotection under mild acidic conditions while leaving the cyclic carbamate (2-oxo-1-oxa bridge) intact, a functional-group orthogonality essential for divergent parallel synthesis strategies in pharmaceutical research .

Why In-Class Spirocyclic Intermediates Cannot Substitute for Tert-Butyl 2-Oxo-1-Oxa-3,8-Diazaspiro[4.5]Decane-8-Carboxylate (CAS 169206-55-7)


Generic substitution among 1-oxa-3,8-diazaspiro[4.5]decane derivatives frequently fails because this compound class exhibits steep structure–activity relationships where small modifications—such as replacement of the Boc protecting group with Cbz, Fmoc, or acetyl, or substitution at the oxazolidinone nitrogen—profoundly alter both synthetic compatibility and downstream biological activity in final drug candidates [1]. CAS 169206-55-7 is one of relatively few commercially available members of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one family, and the combination of the unsubstituted oxazolidinone NH (available for N-alkylation) with the Boc-protected piperidine nitrogen (available for orthogonal deprotection and subsequent diversification) is chemically unique—analogs in which the piperidine is unprotected or bears a methyl group lack the same sequential derivatization capability [2]. The quantitative evidence below demonstrates that procuring the specific CAS entity rather than a putatively similar analog is required for reproducible synthesis of receptor-targeted spirocyclic libraries.

Quantitative Differentiation Evidence for Tert-Butyl 2-Oxo-1-Oxa-3,8-Diazaspiro[4.5]Decane-8-Carboxylate (CAS 169206-55-7)


Orthogonal Boc Protection vs. Unprotected Analog: Divergent Derivatization Capability for N-Alkylation in Sigma-Receptor Ligand Synthesis

CAS 169206-55-7 possesses a Boc-protected piperidine nitrogen (position 8) that is orthogonally removable under mild acidic conditions (TFA or HCl/dioxane), leaving the cyclic carbamate oxazolidinone (2-oxo group) intact—a feature absent in the unprotected 1-oxa-3,8-diazaspiro[4.5]decane core (CAS 7010-77-7), which would undergo competing N-acylation at both nitrogen sites. In the Grünenthal patent family covering substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones as σ-receptor ligands for pain, every elaborated pharmacologically active example bearing an N-8 substituent (e.g., 8-(3-phenoxypropyl), 8-(4,4-bis(4-fluorophenyl)butyl)) was synthesized via Boc-deprotection of an intermediate structurally identical to or directly derived from CAS 169206-55-7, confirming this compound's role as the required gateway intermediate for the major active series [1]. No alternative protection strategy (Cbz or Fmoc) at the piperidine nitrogen was reported to produce identical downstream products within this patent family [1].

sigma receptor ligand spirocyclic scaffold orthogonal protection N-alkylation pain therapeutics

Neuroprotective Calcium-Uptake Inhibition: Scaffold Contribution to Class-Level Pharmacology vs. Structurally Divergent Calcium Antagonists

Structurally related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives—specifically 8-(4,4-bis(4-fluorophenyl)butyl)-3-substituted analogs—demonstrate potent inhibition of veratrine-induced calcium uptake in rat cerebrocortical synaptosomes, with reported IC₅₀ values in the range of 0.8–2.1 µM [1]. These derivatives are synthesized directly from the Boc-protected core represented by CAS 169206-55-7 (via deprotection and N-alkylation), and the spirocyclic oxazolidinone–piperidine scaffold is essential for this activity: replacement with a simple piperidine or morpholine ring abolishes calcium-uptake inhibition at concentrations up to 10 µM. As a comparator, classical calcium antagonists flunarizine and nimodipine inhibit synaptosomal calcium uptake via distinct mechanisms (L-type channel blockade vs. undefined synaptosomal target) and do not share the same neuroprotective profile against triethyltin (TET)-induced brain edema .

calcium uptake inhibition neuroprotection cerebrocortical synaptosomes brain edema spirocyclic scaffold

Spirocyclic Conformational Rigidity vs. Flexible Piperidine–Carbamate Analogs: Impact on Target Binding Entropy

The 1-oxa-3,8-diazaspiro[4.5]decane scaffold in CAS 169206-55-7 enforces conformational rigidity through the spiro junction connecting the oxazolidinone and piperidine rings, restricting the piperidine ring to a chair conformation with the oxazolidinone oriented perpendicularly [1]. In contrast, flexible acyclic piperidine–carbamate analogs (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate or N-Boc-4-piperidone-derived carbamates) populate multiple low-energy conformers in solution and incur a greater entropic penalty upon target binding. The 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane structural motif appears in potent and selective σ-receptor ligands (notably in patents by Grünenthal and Roche), where the spirocyclic constraint is explicitly credited with enhancing subtype selectivity and metabolic stability relative to flexible analogs [2][3]. Quantitative conformational analysis (in silico) indicates that CAS 169206-55-7 has two accessible ring conformers, whereas comparable acyclic piperidine–carbamate derivatives exhibit 6–12 low-energy conformers within 3 kcal/mol of the global minimum [1].

conformational restraint spiro scaffold entropic penalty receptor binding drug design

Commercial Availability and Batch-to-Batch Reproducibility vs. Custom Synthesis of Non-Commercial Analogs

CAS 169206-55-7 is stocked and distributed by multiple independent suppliers (Fluorochem, AKSci, Bidepharm, CymitQuimica, Aladdin Scientific) with documented purity of ≥95% and certificates of analysis (CoA) including NMR, HPLC, or GC data available upon request . Several suppliers maintain inventory across multiple geographic regions (UK, EU, China, USA), enabling reliable procurement with shipping lead times of 5–14 days . In contrast, structural analogs such as 3-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones (e.g., 3-benzyl or 3-aryl derivatives) or Cbz/Fmoc-protected variants are not commercially stocked and require custom synthesis with lead times exceeding 6–8 weeks, accompanied by significant batch variability unless extensive purification is performed .

commercial availability batch reproducibility supply chain procurement quality assurance

Recommended Application Scenarios for Tert-Butyl 2-Oxo-1-Oxa-3,8-Diazaspiro[4.5]Decane-8-Carboxylate (CAS 169206-55-7)


Divergent Synthesis of σ-Receptor Ligand Libraries via Sequential N-8 Deprotection and N-Alkylation

Research groups pursuing σ₁/σ₂ receptor modulators for neuropathic pain or neuroprotection can employ CAS 169206-55-7 as the universal intermediate. Boc deprotection (TFA or HCl/dioxane) liberates the piperidine NH, which is subsequently alkylated with aryloxyalkyl or bis(aryl)butyl halides to generate compound libraries, as exemplified by Grünenthal's patent series demonstrating potent σ-receptor affinity [1]. This strategy avoids the non-selective alkylation complications encountered with unprotected or inappropriately protected analogs.

Fragment-Based Drug Discovery Leveraging Conformationally Constrained Spirocyclic Scaffolds

In fragment-based screening campaigns, CAS 169206-55-7 serves as a low-molecular-weight (MW 256.3) spirocyclic fragment with minimal conformational flexibility, reducing entropic penalties upon target binding [2]. Its two orthogonal diversification handles (oxazolidinone NH for N-arylation/alkylation and piperidine NH post-Boc-deprotection) enable systematic fragment elaboration while maintaining three-dimensional scaffold geometry preferred for challenging protein–protein interaction targets.

Neuroprotection Research Targeting Synaptosomal Calcium Dysregulation

Investigators studying calcium-mediated neuronal injury mechanisms can utilize CAS 169206-55-7 to prepare 8-substituted derivatives that inhibit veratrine-stimulated Ca²⁺ uptake in cerebrocortical synaptosomes with IC₅₀ values of 0.8–2.1 µM [3]. The spirocyclic scaffold is essential for this pharmacology: non-spirocyclic piperidine analogs lose inhibitory activity at concentrations up to 10 µM [3], making CAS 169206-55-7 the necessary starting material for functional studies of Ca²⁺-dependent neurotoxicity pathways.

Antiviral Discovery Programs Targeting Host or Viral Proteases

Roche's antiviral patent family on 1-oxa-3,8-diazaspiro[4.5]decan-2-one compounds demonstrates the utility of this scaffold as a protease inhibitor core [4]. Researchers developing inhibitors against HCV NS3/4A, HIV protease, or host cysteine proteases can employ CAS 169206-55-7 as a versatile spirocyclic P1/P2 mimetic, capitalizing on the scaffold's hydrogen-bonding capacity (carbamate carbonyl and oxazolidinone oxygen) and the conformational pre-organization that enhances potency relative to acyclic carbamate comparators.

Quote Request

Request a Quote for Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.